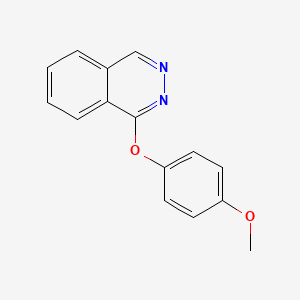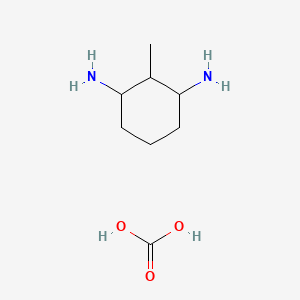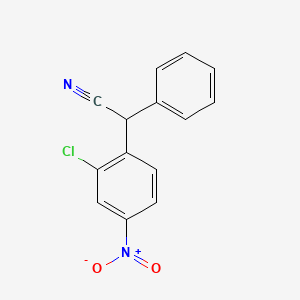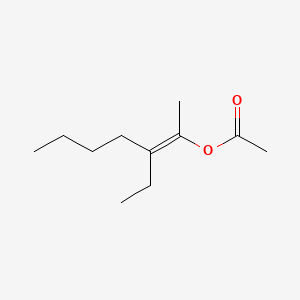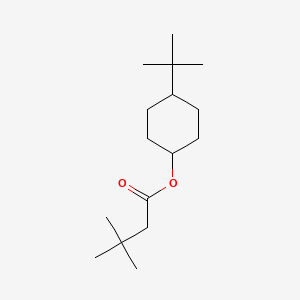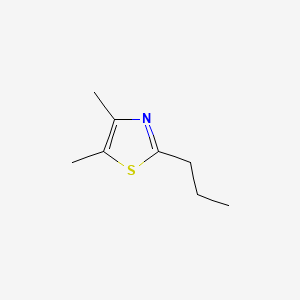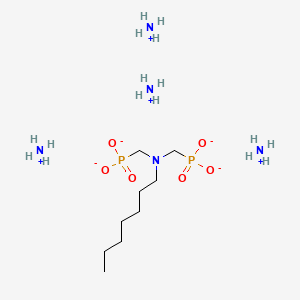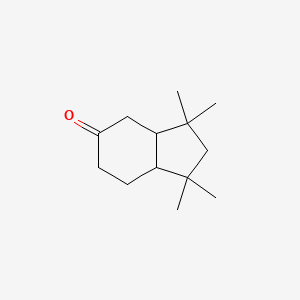
Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one is a chemical compound with the molecular formula C13H22O It is a derivative of indanone, characterized by its octahydro structure and the presence of four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one typically involves the hydrogenation of 1,1,3,3-tetramethyl-5H-inden-5-one. The reaction is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The hydrogenation process converts the double bonds in the indanone structure to single bonds, resulting in the octahydro form.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar hydrogenation process but on a larger scale. The reaction is conducted in large reactors equipped with efficient mixing and temperature control systems. The use of high-purity hydrogen gas and catalysts ensures a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The methyl groups in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C or PtO2.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Known for their use in fragrances and similar structural features.
Indole derivatives: Share the indanone backbone and exhibit diverse biological activities.
Uniqueness
Octahydro-1,1,3,3-tetramethyl-5H-inden-5-one is unique due to its specific octahydro structure and the presence of four methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
93777-72-1 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
1,1,3,3-tetramethyl-2,3a,4,6,7,7a-hexahydroinden-5-one |
InChI |
InChI=1S/C13H22O/c1-12(2)8-13(3,4)11-7-9(14)5-6-10(11)12/h10-11H,5-8H2,1-4H3 |
Clé InChI |
MSLIBGCBZRDVMN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2C1CCC(=O)C2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



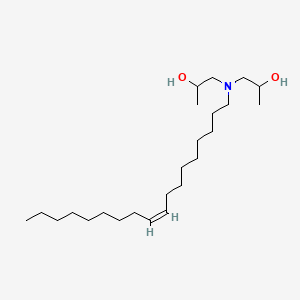
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
